![molecular formula C26H16Br2 B3025347 2,6-Dibromo-9,10-diphenylanthracene CAS No. 528609-98-5](/img/structure/B3025347.png)
2,6-Dibromo-9,10-diphenylanthracene
Overview
Description
2,6-Dibromo-9,10-diphenylanthracene is a multilayered organic semiconductor . It has a high quantum efficiency and a short exciton diffusion length . The band gap of the compound is in the range of 1.3 to 1.8 eV .
Synthesis Analysis
The synthesis of 2,6-Dibromo-9,10-diphenylanthracene involves several steps. For instance, 9,10-dibromoanthracene is used as a starting material . The crude product is purified by column chromatography .Molecular Structure Analysis
The molecular formula of 2,6-Dibromo-9,10-diphenylanthracene is C26H16Br2 . The structure of the molecule can be represented by the SMILES notation: C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=CC=C5)Br .Physical And Chemical Properties Analysis
2,6-Dibromo-9,10-diphenylanthracene is a solid . Its molecular weight is 488.22 .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
2,6-Dibromo-9,10-diphenylanthracene derivatives have been investigated for their effectiveness in the fabrication of organic light-emitting diodes (OLEDs). Novel blue emitters with bulky substituents on the 2,6-position, providing hindrance to intermolecular packing, show potential in achieving high current efficiency in OLED applications (Jo et al., 2009).
Electro-Oxidation Studies
The electro-oxidation of 9,10-diphenylanthracene, a closely related compound, has been studied to understand the formation of stable radical-cations, which are significant in electrochemical processes (Peover & White, 1967).
Chemiexcitation Studies
Sodium 9,10-dibromo- and 9,10-diphenylanthracene-2-sulfonate have been synthesized and used in aqueous solution studies of the kinetic parameters of tetramethyldioxetane thermolysis. Their use in chemiexcitation studies, particularly for probing the generation of triplet and singlet acetone, highlights their significance in photochemical research (Catalani, Wilson, & Bechara, 1987).
Semiconductor Research
Studies on derivatives of diphenylanthracene, including 9,10-Dichlorooctafluoroanthracene, indicate their use as building blocks for n-type organic semiconductors. These compounds exhibit properties like stabilized LUMO energy levels and efficient electron transport, essential for solid-state devices (Tannaci et al., 2007).
Nanotechnology
9,10-Diphenylanthracene nanoribbons and nanorods have been synthesized, demonstrating potential in the field of nanotechnology. The control over the shape of these nanostructures can influence their electronic and optical properties, making them relevant for various applications (Zhang et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2,6-dibromo-9,10-diphenylanthracene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Br2/c27-19-12-14-22-23(15-19)25(17-7-3-1-4-8-17)21-13-11-20(28)16-24(21)26(22)18-9-5-2-6-10-18/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRYGSKSLDELAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=CC=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-9,10-diphenylanthracene |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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